Bisphenol A diglycidyl ether

説明

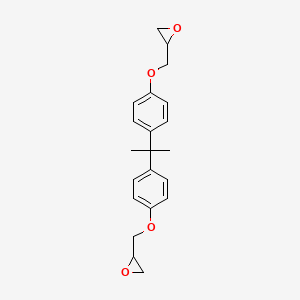

Structure

3D Structure

特性

IUPAC Name |

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFVJGUPQDGYKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4, Array |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-99-8 |

Source

|

| Record name | Bisphenol A diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024624 |

Source

|

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992) |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 11.7 |

Source

|

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000011 [mmHg] |

Source

|

| Record name | Bisphenol A diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Sticky | |

CAS No. |

1675-54-3, 25085-99-8 |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Araldite B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F |

Source

|

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/365 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Bisphenol A diglycidyl ether synthesis from bisphenol A and epichlorohydrin.

An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) from Bisphenol A and Epichlorohydrin (B41342)

Introduction

This compound, commonly abbreviated as BADGE or DGEBA, is a fundamental liquid epoxy resin and a critical component in the formulation of numerous epoxy-based materials.[1][2] These materials are extensively utilized across various sectors, including coatings, adhesives, composites, and electronics, owing to their exceptional mechanical, thermal, and chemical resistance properties.[3] BADGE is synthesized through the O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH).[1][4] The reaction is typically conducted in the presence of a basic catalyst, such as sodium hydroxide (B78521), which facilitates the coupling of the two precursor molecules. This guide provides a comprehensive overview of the synthesis of BADGE, detailing the reaction mechanism, experimental protocols, and the influence of various reaction parameters on the final product.

Chemical Reaction Mechanism

The synthesis of BADGE from BPA and epichlorohydrin is a two-step process that occurs under alkaline conditions.

-

Etherification: The process begins with the deprotonation of the phenolic hydroxyl groups of bisphenol A by a base (e.g., sodium hydroxide) to form the bisphenoxide anion. This highly reactive nucleophile then attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This ring-opening reaction results in the formation of a chlorohydrin intermediate.

-

Dehydrochlorination (Ring-Closure): In the presence of the base, the chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis. The newly formed alkoxide abstracts a proton from the hydroxyl group, and the resulting alkoxide anion displaces the chloride ion, leading to the formation of the glycidyl (B131873) ether group (an epoxide ring). This process occurs at both ends of the bisphenol A molecule to yield this compound.

An excess of epichlorohydrin is typically used to favor the formation of the monomeric BADGE and minimize the formation of higher molecular weight oligomers.[2][3]

Below is a diagram illustrating the chemical synthesis pathway of BADGE.

Caption: Chemical reaction pathway for the synthesis of BADGE.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of BADGE. It is important to note that specific parameters may be adjusted to optimize for yield, purity, or other desired characteristics of the final product.

Standard Synthesis with Sodium Hydroxide

This protocol is based on typical laboratory-scale preparations.

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Deionized water

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, dissolve Bisphenol A in an excess of epichlorohydrin. For example, a molar ratio of 10:1 of ECH to BPA can be used.[7]

-

Etherification: Heat the mixture to a temperature between 45°C and 65°C under constant stirring and nitrogen protection. Once the desired temperature is reached, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 30-50% w/w) dropwise over a period of time.[6][7] The reaction is exothermic and the temperature should be carefully controlled.

-

Ring-Closure: After the initial addition of NaOH, continue the reaction for a specified duration, typically ranging from 1 to 3 hours, while maintaining the temperature.[6]

-

Work-up: After the reaction is complete, the crude product mixture will contain BADGE, unreacted epichlorohydrin, sodium chloride, and water. The excess epichlorohydrin can be removed by vacuum distillation.[6]

-

Purification: The crude BADGE is then dissolved in an organic solvent like methylethylketone.[6] The solution is washed with water to remove the salt (NaCl) and any remaining NaOH. The organic layer is then separated and the solvent is evaporated to yield the final product. Further purification can be achieved by crystallization from a solvent system such as a mixture of acetone (B3395972) and methanol.[8]

Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative to conventional methods by facilitating the reaction between reactants in immiscible phases.[9][10][11]

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH)

-

Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride)[10]

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

Reaction Setup: Charge a reactor with BPA, ECH, an organic solvent, and the phase-transfer catalyst.

-

Reaction: Add an aqueous solution of NaOH to the mixture. The PTC will transport the hydroxide ions into the organic phase to deprotonate the BPA, and subsequently, the phenoxide ion reacts with ECH.

-

Work-up and Purification: The work-up and purification steps are similar to the standard synthesis, involving separation of the organic phase, washing to remove salts, and removal of the solvent. The use of PTC can lead to faster reactions, higher yields, and fewer byproducts.[12]

Below is a diagram illustrating a general experimental workflow for BADGE synthesis.

Caption: General experimental workflow for the synthesis of BADGE.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of BADGE.

Table 1: Reaction Conditions for BADGE Synthesis

| Parameter | Value | Source |

| Molar Ratio (ECH:BPA) | 10:1 | [7] |

| Catalyst | Sodium Hydroxide (NaOH) | [7] |

| NaOH Concentration | 30% (mass fraction) | [7] |

| Reaction Temperature | 75°C | [7] |

| Reaction Time | 170 minutes | [7] |

| Achieved Yield | 80.1% | [7] |

Note: These parameters represent a specific example; variations in conditions are common in different protocols.

Table 2: Physicochemical Properties of BADGE

| Property | Value | Source |

| Appearance | Colorless to pale straw-colored viscous liquid | [1] |

| Melting Point | 42 - 47.5°C | [7][8] |

| Epoxide Content (pure) | 25.2% by weight | [8] |

| Total Chlorine Content (purified) | 0.1% by weight | [8] |

| CAS Number | 1675-54-3 | [2] |

Characterization of BADGE

The synthesized BADGE can be characterized using various analytical techniques to confirm its structure and purity:

-

Infrared (IR) Spectroscopy: Used to monitor the progress of the reaction by observing the disappearance of the broad O-H stretching band of the phenolic hydroxyl group in BPA (around 3000-3500 cm⁻¹) and the appearance of characteristic epoxide ring vibrations.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the formation of the glycidyl ether linkages.

-

High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of BADGE and quantifying any impurities or oligomers.[14]

-

Epoxide Value Titration: This chemical method determines the epoxide content, which is a critical parameter for epoxy resins. It is often expressed as the epoxide number (equivalents of epoxide per kg of resin) or the equivalent weight (grams of resin containing one mole equivalent of epoxide).[1]

Conclusion

The synthesis of this compound from bisphenol A and epichlorohydrin is a well-established and industrially significant process. The reaction proceeds via a base-catalyzed nucleophilic substitution followed by dehydrochlorination. Careful control over reaction parameters such as stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired monomeric product and minimizing the formation of higher molecular weight oligomers. While traditional methods employing sodium hydroxide are prevalent, alternative approaches like phase-transfer catalysis offer potential advantages in terms of efficiency and environmental impact. The purification and subsequent characterization of the synthesized BADGE are essential steps to ensure its suitability for various high-performance applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. epoxy-europe.eu [epoxy-europe.eu]

- 3. Epichlorohydrin-Bisphenol A Resin: An Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. researchgate.net [researchgate.net]

- 5. Blr patent | PDF [slideshare.net]

- 6. CN102816137A - Preparation method of bisphenol A liquid epoxy resin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]

- 9. fzgxjckxxb.com [fzgxjckxxb.com]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 12. Phase transfer catalysis | PPTX [slideshare.net]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. Identification and estrogenic characterization of impurities in commercial this compound (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol A Diglycidyl Ether (BADGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE or DGEBA) is a liquid epoxy resin that is a fundamental component in the formulation of many epoxy resins.[1][2] Its chemical structure, characterized by a central bisphenol A moiety and two terminal epoxide groups, dictates its physical properties and reactivity. BADGE is synthesized through the O-alkylation of bisphenol A with epichlorohydrin (B41342).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of BADGE, detailed experimental protocols for their determination, and insights into its biological interactions, specifically its role as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₄O₄ | |

| Molecular Weight | 340.41 g/mol | [3] |

| Appearance | Colorless to pale straw-colored viscous liquid | [1][2] |

| Odor | Odorless to slight epoxy odor | [4] |

| Density | 1.16 - 1.17 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.5735 | [5] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 40-44 °C | [5] |

| Boiling Point | Decomposes; 210 °C at 1 mmHg | [4][5] |

| Flash Point | >200 °F (>93 °C); 264-268 °C (closed cup) | [1][4] |

Table 3: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [6] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, ketones, and aromatic hydrocarbons. | |

| LogP (Octanol-Water Partition Coefficient) | 3.242 at 25 °C | [5] |

Table 4: Other Properties

| Property | Value | Source(s) |

| Vapor Pressure | 0 Pa at 25 °C | [5] |

| Viscosity | 10000-14000 mPa·s at 25 °C | [7] |

| Epoxide Equivalent Weight | 172-176 g/eq | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of BADGE are outlined below. These protocols are based on standard methods and can be adapted for specific laboratory settings.

Synthesis of this compound

The synthesis of BADGE is typically achieved through the reaction of bisphenol A with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide (B78521).[1][3]

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin.

-

Heat the mixture to the desired reaction temperature (e.g., 75 °C) with constant stirring.[3]

-

Slowly add a concentrated solution of sodium hydroxide to the reaction mixture. The NaOH acts as a catalyst and a scavenger for the hydrogen chloride produced during the reaction.

-

Maintain the reaction at the set temperature for a specified period (e.g., 170 minutes).[3]

-

After the reaction is complete, cool the mixture and add an organic solvent to dissolve the product.

-

Wash the organic layer with deionized water to remove unreacted NaOH and NaCl byproducts.

-

Remove the organic solvent and excess epichlorohydrin under reduced pressure to yield the BADGE product.

-

The final product can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the phenolic hydroxyl group from BPA and the appearance of the epoxide ring bands.[8]

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard capillary melting point determination methods.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the BADGE sample is solid. If it is in a viscous liquid form at room temperature, it may need to be cooled to induce crystallization.

-

Place a small amount of the solid BADGE sample on a clean, dry surface and finely crush it using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Measurement of Viscosity (Rotational Viscometer)

This protocol is based on the principles of ASTM D2196 for measuring the rheological properties of non-Newtonian materials.[2][9][10]

Apparatus:

-

Rotational viscometer with appropriate spindles

-

Temperature-controlled water bath

-

Beaker

Procedure:

-

Place the BADGE sample in a beaker and allow it to equilibrate to the desired temperature (e.g., 25 °C) in the water bath.

-

Select a spindle and rotational speed appropriate for the expected viscosity of BADGE. The instrument's manual will provide guidance on selection.

-

Immerse the spindle into the BADGE sample up to the marked immersion groove.

-

Allow the spindle to rotate at the selected speed until a stable viscosity reading is obtained.

-

Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

-

Measurements can be repeated at different rotational speeds to assess the Newtonian or non-Newtonian behavior of the resin.

Determination of Water Solubility (Flask Method)

This protocol is adapted from the OECD Guideline 105 for testing chemicals.[1][4][5]

Materials:

-

This compound

-

Distilled or deionized water

-

Flask with a stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of BADGE to a flask containing a known volume of water.

-

Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After stirring, allow the mixture to stand to let the undissolved BADGE settle.

-

Centrifuge the mixture to separate the aqueous phase from any undissolved material.

-

Carefully collect a sample of the clear aqueous supernatant.

-

Determine the concentration of BADGE in the aqueous sample using a validated analytical method, such as HPLC with fluorescence or UV detection.

-

The determined concentration represents the water solubility of BADGE at the specified temperature.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general workflow for the quantification of BADGE, which can be adapted for various matrices.

Instrumentation and Reagents:

-

HPLC system with a fluorescence detector (FLD) or a UV detector

-

Reversed-phase C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

BADGE standard of known purity

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing BADGE in a suitable solvent (e.g., acetonitrile) and dilute to a concentration within the calibration range. For complex matrices, a sample extraction and clean-up step may be necessary.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C).

-

Injection Volume: Inject a fixed volume (e.g., 10 µL) of the sample and standards.

-

Detection: For fluorescence detection, use an excitation wavelength of approximately 225 nm and an emission wavelength of around 295 nm. For UV detection, monitor at approximately 225 nm.

-

-

Calibration: Prepare a series of standard solutions of BADGE of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample into the HPLC system. Identify the BADGE peak based on its retention time compared to the standard. Quantify the amount of BADGE in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Synthesis of this compound

Caption: A simplified workflow for the synthesis of BADGE from Bisphenol A and Epichlorohydrin.

PPARγ Signaling Pathway and BADGE Antagonism

Caption: Mechanism of PPARγ activation by an agonist and its inhibition by the antagonist BADGE.

Experimental Workflow for HPLC Analysis of BADGE

Caption: A typical workflow for the quantitative analysis of BADGE using HPLC.

References

- 1. oecd.org [oecd.org]

- 2. matestlabs.com [matestlabs.com]

- 3. Resin Formulators Melting Point Testing Per ASTM D3418 | GracoRoberts [gracoroberts.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. This compound (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. industrialphysics.com [industrialphysics.com]

- 10. standards.iteh.ai [standards.iteh.ai]

An In-Depth Technical Guide to the Reaction Mechanism of DGEBA Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the polymerization of Diglycidyl ether of bisphenol A (DGEBA), a fundamental component in a vast array of thermosetting polymers with applications ranging from advanced composites to biomedical devices. This document details the curing chemistry with two major classes of hardeners—amines and anhydrides—supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the chemical processes and analytical workflows.

Core Reaction Mechanisms of DGEBA Polymerization

The polymerization of DGEBA, commonly referred to as curing, transforms the low-molecular-weight liquid resin into a rigid, three-dimensional cross-linked network. This transformation is achieved through the reaction of the epoxide groups of DGEBA with a variety of curing agents. The choice of curing agent and the reaction conditions significantly influence the kinetics of polymerization and the final properties of the thermoset.

Amine Curing of DGEBA

Amine-based curing agents are widely used for DGEBA polymerization due to their versatility and ability to cure at a range of temperatures. The fundamental reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine.

The general mechanism proceeds in two stages:

-

Primary Amine Addition: A primary amine (R-NH₂) reacts with two epoxy groups. The first reaction forms a secondary amine, and the second reaction with another epoxy group leads to a tertiary amine.

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group.

A significant side reaction, particularly in the presence of excess epoxy groups or at elevated temperatures, is etherification . The hydroxyl groups generated during the amine-epoxy reaction can react with other epoxy groups, leading to the formation of ether linkages. This reaction is often autocatalytic, as the hydroxyl groups produced accelerate further etherification.[1]

Below is a diagram illustrating the signaling pathway of DGEBA polymerization with a primary amine.

Anhydride (B1165640) Curing of DGEBA

Anhydride curing agents typically require higher temperatures and often the presence of a catalyst (e.g., tertiary amines, imidazoles) to proceed at a practical rate. The mechanism is more complex than amine curing and involves several competing reactions.

The generally accepted mechanism includes the following steps:

-

Initiation: A catalyst, or a hydroxyl group present on the DGEBA backbone, opens the anhydride ring to form a carboxylate anion or a monoester with a carboxylic acid group.

-

Propagation:

-

The carboxylate anion attacks an epoxy group, generating an alkoxide anion.

-

This alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion.

-

Alternatively, the carboxylic acid from the monoester can react with an epoxy group to form a hydroxyl-ester.

-

-

Etherification: Similar to amine curing, the hydroxyl groups formed can react with epoxy groups, leading to ether linkages and further crosslinking.

The following diagram illustrates the reaction mechanism of DGEBA with an anhydride curing agent.

Quantitative Data on Reaction Kinetics

The kinetics of DGEBA polymerization can be characterized by several parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). These parameters are crucial for predicting the reaction rate at different temperatures and for optimizing curing cycles. The following tables summarize kinetic data for the curing of DGEBA with various amine and anhydride hardeners, as determined by Differential Scanning Calorimetry (DSC).

Table 1: Kinetic Parameters for DGEBA Curing with Amine Hardeners

| Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |

| m-Phenylenediamine (m-PDA) | Kissinger | 63.6 | - | - | [2] |

| m-Phenylenediamine (m-PDA) | Ozawa | 70.7 | - | - | [2] |

| Poly(oxypropylene)diamine (Jeffamine D230) | Kissinger-Akahira-Sunose (KAS) | 58.1 | - | 1.66 | [3] |

| 4,4'-Diaminodiphenyl sulfone (DDS) | - | 170.7 | - | - | [4] |

| Imidazole (H-MI) | Barret's Method | 74 - 77 | - | ~1 | [5] |

| 1-Methylimidazole (1-MI) | Barret's Method | 77 - 81 | - | ~1 | [5] |

Table 2: Kinetic Parameters for DGEBA Curing with Anhydride Hardeners

| Curing Agent | Catalyst | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Nadic Methyl Anhydride (NMA) / Dicyandiamide (DICY) | - | Kissinger | 85.32 | - | [6] |

| Nadic Methyl Anhydride (NMA) / Dicyandiamide (DICY) | - | Ozawa | 88.02 | - | [6] |

| 4-methyl tetrahydrophthalic anhydride (MeHHPA) | BDMA | - | 266.7 | - | [4] |

| Methyltetrahydrophthalic anhydride (MTHPA) | - | Friedman, Vyazovkin, Ozawa | ~135 | - | [7] |

Experimental Protocols

Accurate characterization of the DGEBA polymerization process relies on precise experimental techniques. This section provides detailed methodologies for the key analytical methods used to study the curing kinetics and reaction mechanism.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of curing reactions by measuring the heat flow associated with the exothermic polymerization process. Both isothermal and non-isothermal methods can be employed.

3.1.1. Non-Isothermal DSC Protocol

-

Objective: To determine the overall heat of reaction and kinetic parameters (Ea, A, n) from dynamic temperature scans.

-

Sample Preparation: A small amount of the thoroughly mixed DGEBA/curing agent formulation (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[8]

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Procedure:

-

The sample is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated from ambient temperature to a temperature where the curing reaction is complete (e.g., 250-300°C) at several constant heating rates (e.g., 2.5, 5, 10, and 20 °C/min).[9] A nitrogen purge is used to maintain an inert atmosphere.

-

The heat flow as a function of temperature is recorded for each heating rate.

-

-

Data Analysis:

-

The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.

-

The extent of conversion (α) at any given temperature is calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.

-

Model-free kinetic methods, such as the Kissinger and Ozawa-Flynn-Wall methods, are applied to the data to determine the activation energy (Ea).[2][10]

-

3.1.2. Isothermal DSC Protocol

-

Objective: To study the reaction rate at a constant temperature.

-

Sample Preparation: As described for non-isothermal DSC.

-

Instrumentation: A differential scanning calorimeter.

-

Experimental Procedure:

-

The sample is rapidly heated to the desired isothermal curing temperature.

-

The heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

-

This procedure is repeated for several different isothermal temperatures.[11]

-

-

Data Analysis:

-

The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

-

The extent of conversion (α) is determined by integrating the heat flow curve over time.

-

The data can be fitted to various kinetic models, such as autocatalytic models, to determine the reaction order and rate constants at each temperature.[12]

-

The following diagram illustrates a typical experimental workflow for DSC analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for in-situ monitoring of the curing process by tracking changes in the concentration of specific functional groups.

-

Objective: To monitor the disappearance of reactant functional groups (e.g., epoxy, primary amine) and the appearance of product functional groups (e.g., hydroxyl) as a function of time.

-

Sample Preparation: A thin film of the DGEBA/curing agent mixture is cast onto an infrared-transparent substrate (e.g., KBr or NaCl plates) or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

-

Instrumentation: An FTIR spectrometer, often equipped with a heated transmission or ATR cell for temperature control.

-

Experimental Procedure:

-

A background spectrum of the empty cell or substrate at the desired temperature is collected.

-

The sample is placed in the cell, and spectra are collected at regular time intervals as the curing reaction proceeds.

-

-

Data Analysis:

-

The disappearance of the epoxy group is monitored by the decrease in the absorbance of its characteristic peak, typically around 915 cm⁻¹.[14][15]

-

The reaction of primary amines can be followed by the decrease in the N-H stretching bands around 3300-3400 cm⁻¹.

-

The formation of hydroxyl groups is indicated by the appearance and growth of a broad absorption band around 3400 cm⁻¹.

-

An internal standard, such as a C-H stretching band that does not change during the reaction, is often used to normalize the spectra.[16]

-

The extent of conversion of the epoxy groups can be calculated from the change in the peak area or height relative to the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the polymerization process, allowing for the identification of different chemical species and the quantification of their concentrations.

-

Objective: To obtain detailed structural information about the reactants, intermediates, and final cross-linked network. Can also be used for kinetic analysis.

-

Sample Preparation: For liquid-state NMR, the reacting mixture is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For solid-state NMR, the cured sample is packed into a rotor.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Experimental Procedure:

-

¹H NMR: Can be used to monitor the disappearance of the epoxy protons (typically around 2.7-3.3 ppm) and the protons of the amine curing agent.[17][18][19]

-

¹³C NMR: Provides detailed information about the carbon skeleton. The opening of the epoxy ring results in a shift of the carbon signals. Solid-state ¹³C NMR is particularly useful for characterizing the structure of the final cured network.[20][21]

-

-

Data Analysis:

-

The extent of reaction can be determined by integrating the signals corresponding to the reactant and product species and monitoring their relative intensities over time.

-

Changes in the chemical shifts and line broadening can provide insights into the increasing viscosity and restriction of molecular motion as the cross-linked network forms.

-

Conclusion

The polymerization of DGEBA with amines and anhydrides involves complex, multi-step reaction mechanisms that are highly dependent on the specific curing agent and reaction conditions. A thorough understanding of these mechanisms and the associated reaction kinetics is paramount for controlling the curing process and tailoring the final properties of the epoxy thermoset for specific applications. The experimental techniques outlined in this guide—DSC, FTIR, and NMR—provide a powerful analytical toolkit for researchers and scientists to investigate and optimize DGEBA polymerization, paving the way for the development of advanced materials in diverse fields.

References

- 1. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. Non-isothermal Curing Kinetics of Isosorbide Based on Epoxy with Anhydrides - ProQuest [proquest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. atlantis-press.com [atlantis-press.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Bisphenol A Diglycidyl Ether (BADGE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins, widely used in applications ranging from protective coatings for food and beverage cans to adhesives and composites.[1] This extensive use has prompted thorough investigation into its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the metabolism, toxicokinetics, and potential toxicological effects of BADGE, including its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and dermal toxicity. Detailed experimental protocols for key safety assessment studies are provided, and relevant biological signaling pathways are illustrated.

Metabolism and Toxicokinetics

The biological fate of BADGE is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for assessing its potential for systemic toxicity.

Absorption, Distribution, and Excretion

Following oral or dermal administration in rodents, BADGE is well absorbed.[2] After a single oral dose in mice, the majority of the administered dose is excreted within 24 hours, primarily through the feces (approximately 79%) and to a lesser extent in the urine (approximately 10%).[2] Following dermal application, a significant portion of the radioactivity can be recovered from the application site even after several days, indicating slower absorption through the skin compared to the oral route.[2] Tissue distribution studies show that the highest concentrations of radioactivity are found in the liver, fat, and adrenal glands, with no significant accumulation or localization in major organs over time.[3]

Metabolism

The primary metabolic pathway for BADGE involves the enzymatic hydrolysis of its two epoxide rings to form the corresponding diol, 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE-2H₂O).[4][5] This hydrolysis is a key detoxification step. Further metabolism can occur through oxidative dealkylation, leading to the formation of glyceraldehyde.[4] In vivo and in vitro studies have identified several metabolites, with the main pathways being hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation.[5][6] Importantly, studies have shown that BADGE is not metabolized to bisphenol A (BPA) in vivo.[7]

Below is a diagram illustrating the primary metabolic hydrolysis of BADGE.

Genotoxicity

The genotoxic potential of BADGE has been evaluated in a variety of in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds using bacteria.[8][9] BADGE has been shown to be mutagenic in several strains of Salmonella typhimurium, indicating its potential to cause point mutations.[7][10]

Experimental Protocol: Ames Test

-

Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[7]

-

Metabolic Activation: The test is conducted both in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[8]

-

Procedure: The bacterial strains are exposed to various concentrations of BADGE on a minimal glucose agar (B569324) plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (bacteria that have mutated back to a histidine-producing state) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8]

Table 1: Representative Quantitative Data for Ames Test with BADGE

| S. typhimurium Strain | Metabolic Activation (S9) | BADGE Concentration (µ g/plate ) | Mean Revertant Colonies/Plate | Result |

| TA100 | - | 0 | 120 | - |

| 100 | 250 | + | ||

| 500 | 600 | + | ||

| TA100 | + | 0 | 130 | - |

| 100 | 180 | +/- | ||

| 500 | 350 | + | ||

| TA1535 | - | 0 | 20 | - |

| 100 | 45 | + | ||

| 500 | 110 | + |

Note: The data in this table is illustrative and compiled from various sources to represent typical findings. Actual results may vary between studies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage in mammalian cells.[10][11] Studies using Chinese Hamster Ovary (CHO) cells have shown that BADGE can induce the formation of micronuclei at certain concentrations, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.[12]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Line: A suitable mammalian cell line, such as CHO-K1 cells, is used.[11]

-

Treatment: Cells are exposed to a range of BADGE concentrations for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9 mix).[12]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one cell division are scored.[10]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Hoechst).[12]

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic or automated analysis. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[13]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] Studies have demonstrated that BADGE can induce DNA damage in a dose-dependent manner in various cell types, as indicated by an increase in the "tail moment" or percentage of DNA in the comet tail.[16]

Experimental Protocol: Comet Assay

-

Cell Preparation: Single-cell suspensions are prepared from the target tissue or cell culture.

-

Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and electrophoresis is performed, allowing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[17]

Carcinogenicity

The carcinogenic potential of BADGE has been investigated in long-term rodent bioassays.

Two-Year Rodent Bioassay

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay

-

Test Species: Typically, rats and mice are used.

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, in feed, dermal application) is chosen based on likely human exposure routes.

-

Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD).

-

Observations: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive set of tissues is examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

Reproductive and Developmental Toxicity

The effects of BADGE on reproduction and development have been assessed in multi-generational studies in rodents.

Reproductive Toxicity

Two-generation reproductive toxicity studies in rats are designed to evaluate the effects of a substance on all phases of the reproductive cycle.[19][20] For BADGE, these studies have generally not shown adverse effects on reproductive parameters such as mating, fertility, and gestation at doses that were not maternally toxic.[21]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

-

Parental (P) Generation: Young adult male and female rats are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

-

First Filial (F1) Generation: Offspring from the P generation are selected and exposed to the test substance from weaning through maturity, mating, and production of the F2 generation.

-

Endpoints: A wide range of endpoints are evaluated in both generations, including:

-

Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

-

Offspring: Viability, growth, developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and reproductive performance of the F1 generation.

-

Table 2: Reproductive and Developmental Toxicity of BADGE in Rats